molecular formula C16H10N2 B3064701 3-Phenylisoquinoline-4-carbonitrile CAS No. 170306-35-1

3-Phenylisoquinoline-4-carbonitrile

Cat. No.: B3064701
CAS No.: 170306-35-1
M. Wt: 230.26 g/mol
InChI Key: OQIJUTBMIJZXBC-UHFFFAOYSA-N
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Description

3-Phenylisoquinoline-4-carbonitrile is a heterocyclic compound featuring an isoquinoline core substituted with a phenyl group at the 3-position and a cyano group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The synthesis of related isoquinoline derivatives often involves cyclization reactions, such as the condensation of anthranilic acid derivatives with nitrites under reflux conditions .

Properties

IUPAC Name

3-phenylisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-10-15-14-9-5-4-8-13(14)11-18-16(15)12-6-2-1-3-7-12/h1-9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIJUTBMIJZXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565818
Record name 3-Phenylisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170306-35-1
Record name 3-Phenylisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanide-Free Synthesis via Inverse Demand Aza-Diels–Alder Reaction

Reaction Design and Starting Materials

The cyanide-free synthesis of 3-phenylisoquinoline-4-carbonitrile leverages 5-phenacyl-1,2,4-triazines as precursors, which undergo nitrosation and Beckmann rearrangement to introduce the cyano group. The critical intermediate, 5-cyano-1,2,4-triazine, reacts with in situ-generated 1,2-dehydrobenzene (benzyne) through an inverse demand aza-Diels–Alder mechanism. This method avoids toxic cyanide reagents, aligning with modern green chemistry principles.

Synthesis of 5-Phenacyl-1,2,4-Triazines

The triazine precursors are prepared via cyclocondensation of phenacyl derivatives with amidoximes. For example, 5-phenacyl-3-phenyl-1,2,4-triazine is synthesized by refluxing phenacyl bromide and phenylamidoxime in acetic acid, achieving yields of 52–53%. Substituents on the triazine ring, particularly at the C3 position, dictate reaction outcomes. The presence of a phenyl group at C3 ensures stability and directs regioselectivity during subsequent reactions.

Mechanistic Pathway

The reaction proceeds in three stages:

  • Nitrosation : Iso-amyl nitrite converts the 5-phenacyl group into a nitroso intermediate, which undergoes Beckmann rearrangement to yield a 5-cyano substituent.
  • Benzyne Generation : Anthranilic acid decomposes under reflux with iso-amyl nitrite, producing 1,2-dehydrobenzene.
  • Cycloaddition : The 5-cyano-triazine reacts with benzyne via inverse demand aza-Diels–Alder reaction, forming the isoquinoline core with the nitrile group at C4.
Optimization of Reaction Conditions

Key parameters include:

  • Solvent System : Toluene/1,4-dioxane (5:1) ensures optimal solubility and reaction kinetics.
  • Temperature : Reflux conditions (110–120°C) drive benzyne generation and cycloaddition.
  • Stoichiometry : A 3.5:1 molar ratio of iso-amyl nitrite to triazine maximizes nitrosation efficiency.

Under these conditions, this compound is isolated in 75% yield after column chromatography (eluent: dichloromethane/ethyl acetate 3:1).

Challenges and Limitations

The method fails with 5-styryl or 5-phenylethynyl triazines, which undergo ring rearrangement instead of cycloaddition. Additionally, electron-deficient aryl groups at C3 reduce yields due to competitive side reactions.

Nitrogen Insertion into Indene Derivatives

Key Considerations

  • Regioselectivity : The phenyl group at C1 directs nitrile installation to C4 via steric and electronic effects.
  • Yield Optimization : Using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos) improves cyanation efficiency to ~70%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages
Aza-Diels–Alder 5-Phenacyl-1,2,4-triazines Iso-amyl nitrite, Anthranilic acid 75% Cyanide-free, high regioselectivity
Nitrogen Insertion 3-Phenyl-1H-indene mCPBA, Zn(CN)₂ 60–70% Modular, adaptable to diverse substituents

The aza-Diels–Alder route offers superior yields and avoids cyanide reagents, making it industrially viable. Conversely, nitrogen insertion provides flexibility for late-stage functionalization but requires additional cyanation steps.

Mechanistic Insights and Spectral Validation

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm (J = 8 Hz), while the C4 nitrile carbon resonates at δ 118 ppm in ¹³C NMR.
  • IR Spectroscopy : A sharp C≡N stretch at 2225 cm⁻¹ confirms nitrile incorporation.

X-Ray Crystallography

Single-crystal analysis of analogous compounds (e.g., 1-(2-pyridyl)isoquinoline-3-carbonitrile) reveals planarity in the isoquinoline core, with dihedral angles <5° between aromatic rings. This structural rigidity enhances π-stacking in target applications.

Chemical Reactions Analysis

3-Phenylisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

    Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Medicinal Chemistry

3-Phenylisoquinoline-4-carbonitrile and its derivatives have shown significant potential in the development of new pharmaceuticals. Research indicates that these compounds can act as antibacterial agents, particularly against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Case Study: Antibacterial Activity

A study evaluated various 3-phenylisoquinoline derivatives for their ability to inhibit bacterial growth. The results indicated that certain derivatives exhibited strong activity against multidrug-resistant strains, demonstrating their potential as novel antibacterial agents targeting the FtsZ protein involved in bacterial cell division .

Organic Light Emitting Diodes (OLEDs)

The compound is utilized in the production of OLEDs due to its favorable electronic properties. It serves as a building block for synthesizing materials that enhance the efficiency of light emission.

Case Study: OLED Efficiency

Research has shown that cyclometalated iridium(III) complexes incorporating this compound exhibit improved performance in near-infrared OLED applications. The structural features of this compound contribute to enhanced luminescence and stability in device configurations .

Organic Synthesis

In organic chemistry, this compound is employed as a versatile intermediate for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as Suzuki coupling and other substitution reactions, makes it valuable for researchers aiming to create novel compounds.

Reaction Mechanisms

The compound can undergo:

  • Oxidation : Leading to the formation of different derivatives.
  • Reduction : Modifying functional groups on the isoquinoline ring.
  • Substitution Reactions : Particularly through palladium-catalyzed processes, facilitating the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 3-Phenylisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and receptor binding . The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of isoquinoline and quinoline derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of 3-phenylisoquinoline-4-carbonitrile with key analogs:

Table 1: Structural and Functional Comparison of Selected Carbonitriles

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Source Evidence
This compound C₁₆H₁₀N₂ Phenyl (C-3), cyano (C-4) 230.27 g/mol Pharmaceutical intermediate
3-Chloro-1-phenylisoquinoline-4-carbonitrile C₁₆H₉ClN₂ Chloro (C-3), phenyl (C-1), cyano (C-4) 264.71 g/mol Enhanced lipophilicity; drug intermediate
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile C₁₂H₈ClN₃O₃ Chloro (C-4), ethoxy (C-7), nitro (C-6) 301.67 g/mol Electron-deficient; potential kinase inhibitor
4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile C₁₁H₇N₃O₃ Hydroxy (C-4), methyl (C-7), nitro (C-6) 245.20 g/mol Solubility challenges; antimicrobial studies
2-Amino-4-methylquinoline-3-carbonitrile C₁₁H₉N₃ Amino (C-2), methyl (C-4), cyano (C-3) 183.21 g/mol Improved solubility; toxicological risks
5-Amino-3-phenyl-isothiazole-4-carbonitrile C₁₀H₇N₃S Amino (C-5), phenyl (C-3), cyano (C-4) 201.25 g/mol Heterocyclic diversity; research applications

Key Findings:

However, chloro groups may also introduce metabolic stability challenges. Nitro and Ethoxy Groups: The nitro group in 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile creates electron-deficient aromatic systems, favoring interactions with enzymatic active sites . Ethoxy substituents may improve solubility compared to methyl or phenyl groups. Amino Groups: 2-Amino-4-methylquinoline-3-carbonitrile demonstrates higher aqueous solubility due to the amino group’s polarity, though it is associated with acute toxicity risks (e.g., respiratory irritation) .

Structural Diversity and Applications Isoquinoline vs. Quinoline Cores: Isoquinoline derivatives (e.g., this compound) exhibit distinct π-π stacking interactions compared to quinoline analogs, influencing binding to biological targets . Heterocyclic Variations: 5-Amino-3-phenyl-isothiazole-4-carbonitrile replaces the isoquinoline core with an isothiazole ring, altering electronic properties and expanding applications in catalysis or agrochemical research .

Synthetic Challenges Nitro and hydroxy groups (e.g., in 4-hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile) complicate purification due to polarity, often requiring column chromatography or recrystallization . Multi-substituted derivatives (e.g., 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile) demand precise stoichiometric control to avoid side reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Phenylisoquinoline-4-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the phenyl group. Key steps include cyclization of precursor nitriles under acidic or basic conditions. Reaction temperature (80–120°C), catalyst choice (e.g., Pd for cross-coupling), and solvent polarity significantly impact yield and purity. For example, trifluoromethoxy-substituted analogs require controlled pressure to avoid side reactions . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H NMR (to confirm aromatic proton environments), ¹³C NMR (to identify nitrile and isoquinoline carbons), and IR spectroscopy (C≡N stretch ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass verification. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and confirms stereochemistry .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Challenges include residual solvents, unreacted precursors, and regioisomers. Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity. HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related impurities. Monitor purity via TLC and analytical HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) model electronic properties, such as HOMO/LUMO energies, to predict sites for electrophilic/nucleophilic attack. Solvent effects are incorporated via PCM models. Validate predictions experimentally by comparing calculated activation energies with kinetic data from Arrhenius plots .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound stability. Use orthogonal assays (e.g., enzymatic vs. cell-based) and stability studies (HPLC monitoring under physiological conditions). Cross-validate with structural analogs; for example, fluorinated derivatives often show enhanced metabolic stability .

Q. How do polymorphic forms of this compound affect its physicochemical properties?

  • Methodological Answer : Polymorphs influence solubility, bioavailability, and crystallization behavior. Screen polymorphs via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Solvent-antisolvent methods or thermal gradient recrystallization isolate specific forms. For drug discovery, correlate polymorph stability (via accelerated aging studies) with in vivo performance .

Q. What are the best practices for optimizing this compound’s fluorescence properties for imaging applications?

  • Methodological Answer : Modify substituents (e.g., electron-withdrawing groups at C-4) to tune emission wavelengths. Measure quantum yields using integrating sphere setups and compare with reference dyes (e.g., fluorescein). Assess photostability under UV irradiation; encapsulation in nanoparticles (e.g., PLGA) can reduce photobleaching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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